molecular formula C6H11FO2 B1605455 6-Fluorohexanoic acid CAS No. 373-05-7

6-Fluorohexanoic acid

Cat. No. B1605455
CAS RN: 373-05-7
M. Wt: 134.15 g/mol
InChI Key: QDVPGZOKFHEOIW-UHFFFAOYSA-N
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Description

6-Fluorohexanoic acid is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a fluorinated fatty acid derivative that has been studied for its biochemical and physiological effects.

Scientific Research Applications

1. Wastewater Treatment

6-Fluorohexanoic acid is significant in understanding the behavior of fluorochemicals in wastewater treatment processes. A study revealed the mass flows of selected fluorochemicals in a full-scale municipal wastewater treatment plant, noting that conventional wastewater treatment is not effective for the removal of certain compounds like 6:2 fluorotelomer sulfonate and perfluorooctanoate (Schultz et al., 2006).

2. Carbon Nanotube Solubility

The solubility of carbon nanotubes functionalized with 6-aminohexanoic acid, a derivative of 6-fluorohexanoic acid, can be controlled by the length of the hydrocarbon side chain. This derivative's solubility in water was shown to be influenced by the pH range (Zeng et al., 2005).

3. Structural Applications in Molecules

6-Aminohexanoic acid, related to 6-fluorohexanoic acid, is an ω-amino acid used in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It also serves as a linker in various biologically active structures (Markowska et al., 2021).

4. Textile Industry

In the textile industry, fluorochemicals like perfluorohexanoic acid (a derivative of 6-fluorohexanoic acid) are used for water repellency, oil repellency, and soil repellency in textiles, adding value to textile products (Sayed & Dabhi, 2014).

5. Environmental and Health Impact Studies

Research on 6-fluorohexanoic acid and its derivatives, like perfluorohexanoic acid (PFHxA), has been extensive in evaluating their toxicological and environmental impacts. This includes chronic toxicity studies in rats and assessments of human health risks associated with exposure levels (Klaunig et al., 2015), (Anderson et al., 2019), (Luz et al., 2019).

6. Advanced Oxidation Processes for Water Treatment

Studies demonstrate the efficiency of electrochemical degradation of poly- and perfluoroalkyl substances (PFASs), including compounds related to 6-fluorohexanoic acid, in industrial wastewater treatment, indicating its importance in pollution management (Gómez-Ruiz et al., 2017).

7. Bioimaging Applications

Fluorophores derived from 6-fluorohexanoic acid have been studied for their potential in bioimaging applications. The synthesis and properties of these fluorophores demonstrate their usefulness in biological studies, such as tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Vázquez et al., 2005).

8. Chemical Biology

Fluorescent amino acids, like those derived from 6-fluorohexanoic acid, are critical in chemical biology. They enable non-invasive studies in cells and organisms, aiding our understanding of complex molecular processes (Cheng et al., 2020).

9. Synthesis of Spinel Ferrites

6-Aminohexanoic acid has been used as a fuel in the gel combustion synthesis of spinel ferrites, highlighting its role in materials science and its potential in the synthesis of magnetic materials (Chavarriaga et al., 2020).

10. Plant Uptake and Biotransformation

Research on the uptake, translocation, and biotransformation of 6-fluorohexanoic acid derivatives in plants like pumpkin provides insights into their environmental fate and impacts on ecosystems (Zhao et al., 2019).

properties

IUPAC Name

6-fluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVPGZOKFHEOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190739
Record name Hexanoic acid, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorohexanoic acid

CAS RN

373-05-7
Record name 6-Fluorohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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